2-Fluoro-3-hydroxytyrosine

Beschreibung

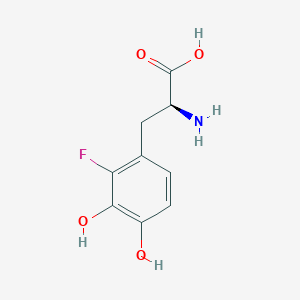

2-Fluoro-3-hydroxytyrosine is a fluorinated derivative of tyrosine, a non-essential amino acid. Structurally, it features a fluorine atom at the 2-position and a hydroxyl group at the 3-position on the aromatic benzene ring (Figure 1).

Eigenschaften

CAS-Nummer |

107597-46-6 |

|---|---|

Molekularformel |

C9H10FNO4 |

Molekulargewicht |

215.18 g/mol |

IUPAC-Name |

(2S)-2-amino-3-(2-fluoro-3,4-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H10FNO4/c10-7-4(3-5(11)9(14)15)1-2-6(12)8(7)13/h1-2,5,12-13H,3,11H2,(H,14,15)/t5-/m0/s1 |

InChI-Schlüssel |

AIDLBEYXQMVQQH-YFKPBYRVSA-N |

SMILES |

C1=CC(=C(C(=C1CC(C(=O)O)N)F)O)O |

Isomerische SMILES |

C1=CC(=C(C(=C1C[C@@H](C(=O)O)N)F)O)O |

Kanonische SMILES |

C1=CC(=C(C(=C1CC(C(=O)O)N)F)O)O |

Synonyme |

2-fluoro-3-hydroxytyrosine 2-fluorodopa 3,4-dihydroxy-2-fluorophenylalanine |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Tyrosine Derivatives

Key Observations:

Positional Effects: Fluorine at the 2-position (as in this compound) may hinder enzymatic recognition compared to 4-fluoro analogs like 4-Hydroxyamphetamine .

Toxicity Profile : Unlike 4-Fluoro-2-nitroaniline, which exhibits acute toxicity requiring strict handling protocols , fluorinated tyrosine derivatives lack comprehensive safety data, emphasizing the need for caution .

Fluorinated Heterocyclic Compounds

Table 2: Fluorinated Bioactive Molecules

Key Differences:

- Aromatic vs. Heterocyclic : this compound’s benzene ring contrasts with pyridine-based fluorinated compounds like 2-Fluoro-3-iodopyridine, which are valued for their role in synthesizing kinase inhibitors .

- Biological Targets: Fluorinated cathinones (e.g., 3-Fluoromethcathinone) target monoamine transporters, whereas this compound may interact with tyrosine-metabolizing enzymes like tyrosine hydroxylase .

Vorbereitungsmethoden

Enzymatic Fluorination Using Methylmalonyl-CoA Synthase and Reductase

Biocatalytic methods offer a green alternative for synthesizing fluorinated compounds. In a study on 2-fluoro-3-hydroxypropionic acid (2-F-3-HP), researchers engineered E. coli to coexpress methylmalonyl-CoA synthase (MatB) and methylmalonyl-CoA reductase (MCR). This system utilized 2-fluoromalonic acid (2-FMA) as a substrate, which was converted to fluoromalonyl-CoA by MatB and subsequently reduced to 2-F-3-HP by MCR. While this pathway targets a propionic acid derivative, the enzymatic machinery could theoretically be adapted for tyrosine analogs by modifying substrate specificity.

Key Reaction Parameters

-

Substrate : 2-Fluoromalonic acid (2-FMA)

-

Enzymes : MatB (EC 6.2.1.1) and MCR (EC 1.2.1.18)

-

Cofactors : ATP, NADPH, and Coenzyme A

This method avoids toxic fluoroacetate and operates under mild conditions (pH 7.8, 37°C). For tyrosine derivatives, replacing malonic acid with a tyrosine precursor (e.g., 3-hydroxyphenylpyruvate) could enable analogous fluorination. However, enzyme engineering would be required to accommodate bulkier aromatic substrates.

Nucleophilic Aromatic Fluorination Strategies

Halogen Exchange with Potassium Fluoride

A patent detailing the synthesis of 2-fluoro-3-hydroxypyridine demonstrates the use of potassium fluoride (KF) for nucleophilic fluorination. Starting with 2-chloro-3-nitropyridine, KF in dimethylformamide (DMF) at 140–150°C yielded 2-fluoro-3-nitropyridine with an 80% isolated yield. This approach could be adapted for tyrosine derivatives by substituting the chloro group at the 2-position of a nitrotyrosine precursor.

Reaction Conditions

-

Substrate : 2-Chloro-3-nitropyridine

-

Fluorinating Agent : KF (1.1 equiv)

-

Solvent : DMF

-

Temperature : 140–150°C

After fluorination, the nitro group is reduced to an amine using iron powder and ammonium chloride in methanol, followed by diazotization and hydrolysis to introduce the hydroxyl group. For tyrosine, this sequence would require careful protection of the existing 3-hydroxyl group to prevent side reactions during nitration or fluorination.

Diazotization-Hydrolysis for Hydroxyl Group Introduction

Conversion of Amines to Hydroxyl Groups

The synthesis of 2-fluoro-3-hydroxypyridine involves converting 3-amino-2-fluoropyridine to a diazonium salt using sulfuric acid, followed by hydrolysis. This method, while effective for pyridines, poses challenges for tyrosine due to the electron-rich aromatic ring, which may lead to undesired side reactions (e.g., ring hydroxylation or decomposition).

Optimized Protocol

-

Diazotization : 3-Amino-2-fluoropyridine in H<sub>2</sub>SO<sub>4</sub> at 0–5°C.

-

Hydrolysis : Heating the diazonium salt in aqueous medium to 80°C.

For tyrosine, this approach would necessitate a protected intermediate (e.g., acetylated hydroxyl groups) to prevent oxidation or electrophilic substitution at undesired positions.

Q & A

Q. How does fluorination at the 2-position of 3-hydroxytyrosine alter its interaction with tyrosine hydroxylase (TH) in enzymatic assays?

- Methodological Answer : Compare kinetic parameters (, ) of fluorinated vs. non-fluorinated analogs using in vitro TH assays. Fluorine’s electron-withdrawing effects may reduce substrate binding affinity. Use stopped-flow spectroscopy to monitor real-time enzyme-substrate interactions and validate findings with molecular docking simulations .

Q. What experimental strategies mitigate variability in quantifying this compound in biological matrices via LC-MS/MS?

- Methodological Answer : Employ isotope-labeled internal standards (e.g., -labeled analogs) to correct for matrix effects. Optimize solid-phase extraction (SPE) protocols to enhance recovery rates (>85%). Validate method robustness using spike-and-recovery experiments across multiple matrices (plasma, cerebrospinal fluid) .

Q. How can researchers resolve contradictions in reported IC values for this compound’s inhibition of dopaminergic receptors?

- Methodological Answer : Conduct a meta-analysis controlling for assay variables (e.g., receptor isoform, cell line, incubation time). Reproduce studies under standardized conditions (e.g., HEK293 cells expressing human D2 receptors, 37°C, pH 7.4). Validate compound purity via orthogonal methods (HPLC, NMR) to rule out batch-specific discrepancies .

Q. What computational approaches best predict the binding dynamics of this compound with β-adrenergic receptors?

- Methodological Answer : Use molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to model fluorine’s impact on hydrogen bonding and van der Waals interactions. Pair with free-energy perturbation (FEP) calculations to predict binding affinity changes relative to non-fluorinated tyrosine .

Methodological Frameworks for Research Design

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting data sources. For example, assess whether variability in enzymatic assays stems from methodological differences (e.g., substrate concentration gradients) or compound degradation .

- Experimental Validation : Cross-validate findings using orthogonal techniques. For instance, corroborate LC-MS/MS quantification with enzymatic activity assays to confirm functional concentrations in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.